LogP Partition Coefficient: Iodo vs. Fluoro, Chloro, and Bromo Congeners
The computed octanol-water partition coefficient (LogP) of 3-(4-iodophenyl)isobenzofuran-1(3H)-one is 3.55 . By comparison, the 4-fluoro analogue records a LogP of 3.09 , while the 4-bromo analogue is reported at 3.71 [1]. Although LogP data for the 4-chloro analogue is inconsistent across databases (ranging from 0.00 to 3.04), the iodo derivative’s LogP exceeds that of the 4-fluoro derivative by 0.46 units and approaches the 4-bromo value within 0.16 units [REFS-1, REFS-2, REFS-3]. This shows that the iodine substituent imparts significantly higher lipophilicity than fluorine and comparable lipophilicity to bromine.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.55 |
| Comparator Or Baseline | 4-Fluoro analogue: 3.09; 4-Bromo analogue: 3.71; 4-Chloro analogue: reported 0.00–3.04 |
| Quantified Difference | ΔLogP (I – F) = +0.46; (I – Br) = −0.16; (I – Cl) uncertain |
| Conditions | Computed LogP values (XLogP3 or similar algorithm) sourced from Chemsrc and yybyy databases |
Why This Matters
Lipophilicity is a key determinant of membrane permeability, plasma protein binding, and tissue distribution; the iodo compound is the most lipophilic among the non-brominated 4-halogen analogues, offering a superior balance for optimising ADME properties in drug discovery programmes.
- [1] yybyy. 3-(4-bromophenyl)-3H-2-benzofuran-1-one; CAS 25933-36-2; LogP 3.7089. https://www.yybyy.com/25933-36-2.html (accessed 2026-05-06). View Source
